Coronalolide methyl ester
Overview
Description
Coronalolide methyl ester is a natural compound classified under cycloartane triterpenoids. It is isolated from the herbs of Gardenia sootepensis Hutchins and Gardenia coronaria (Rubiaceae). The molecular formula of this compound is C₃₁H₄₄O₅, and it has a molecular weight of 496.7 g/mol . This compound has shown broad cytotoxic activity when evaluated against a panel of human cancer cell lines .
Mechanism of Action
Target of Action
Coronalolide methyl ester, a compound isolated from the leaves of Gardenia coronaria , exhibits broad cytotoxic activity when evaluated against a panel of human cancer cell lines . This suggests that its primary targets are likely to be components of the cellular machinery involved in cell proliferation and survival, particularly those found in cancer cells.
Mode of Action
Its broad cytotoxic activity suggests that it may interact with its targets to disrupt normal cellular processes, leading to cell death
Result of Action
This compound has been shown to exhibit broad cytotoxic activity against a panel of human cancer cell lines . This suggests that the compound’s action results in the death of cancer cells, potentially making it a promising candidate for anticancer therapy.
Biochemical Analysis
Biochemical Properties
Coronalolide methyl ester plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in cellular metabolism, including cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many endogenous and exogenous compounds . Additionally, this compound has been found to bind to specific proteins involved in cell signaling pathways, such as protein kinases, thereby modulating their activity and influencing downstream signaling events . These interactions highlight the compound’s potential as a modulator of biochemical pathways and its relevance in therapeutic applications.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound has been observed to inhibit cell proliferation by arresting the cell cycle at the G2/M phase, thereby preventing the progression of cancer cells through the cell cycle . In addition to its effects on cancer cells, this compound has been reported to modulate cell signaling pathways, gene expression, and cellular metabolism in normal cells, suggesting its potential as a therapeutic agent for various diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, this compound has been shown to inhibit the activity of certain protein kinases, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in apoptosis, cell cycle regulation, and metabolism . These molecular interactions underscore the multifaceted nature of this compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function have been found to vary depending on the duration of exposure. Prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, long-term studies have revealed potential adaptive responses in normal cells, such as changes in gene expression and metabolic activity, which may influence the overall cellular response to this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with different dosages. At low doses, this compound has been found to exhibit minimal toxicity and adverse effects, while still exerting significant anti-cancer activity . At higher doses, this compound has been associated with increased toxicity, including hepatotoxicity and nephrotoxicity, as well as adverse effects on normal cellular function . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound to maximize its efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . Additionally, this compound has been found to interact with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), which are essential for the enzymatic reactions involved in its metabolism . The effects of this compound on metabolic flux and metabolite levels have been observed to vary depending on the specific metabolic pathway and the cellular context .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, this compound can bind to intracellular proteins, such as albumin, which influence its localization and accumulation within cells . These interactions play a crucial role in determining the bioavailability and overall distribution of this compound in different tissues and cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . This compound has been found to localize to specific cellular compartments, such as the mitochondria and the nucleus, where it exerts its effects on cellular function . For instance, the accumulation of this compound in the mitochondria has been associated with the induction of apoptosis through the release of cytochrome c and activation of caspase enzymes . Additionally, the localization of this compound in the nucleus has been linked to changes in gene expression and modulation of transcriptional activity . These findings highlight the importance of subcellular localization in determining the activity and function of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Coronalolide methyl ester can be synthesized through the esterification of coronalolide with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound involves the extraction of coronalolide from the leaves of Gardenia sootepensis or Gardenia coronaria, followed by its esterification with methanol. The extraction process may involve the use of solvents such as methanol or ethanol to isolate the coronalolide from the plant material. The extracted coronalolide is then subjected to esterification under controlled conditions to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Coronalolide methyl ester undergoes various chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of reduced derivatives with altered chemical properties.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Hydrolysis: Coronalolide and methanol.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
Comparison with Similar Compounds
Coronalolide methyl ester is structurally related to other cycloartane triterpenoids, such as:
Coronalolide: The parent compound from which this compound is derived.
Coronalolic acid: Another derivative of coronalolide with similar biological activities.
Sootepin D: A related triterpenoid isolated from the same plant species.
Sootepin G: Another triterpenoid with comparable chemical properties.
Uniqueness
Its unique chemical structure also makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-5-methylidene-14-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O5/c1-19(17-32)8-7-9-20(2)22-10-12-29(5)24-16-23-26(21(3)27(34)36-23)31(13-11-25(33)35-6)18-30(24,31)15-14-28(22,29)4/h8,17,20,22-24,26H,3,7,9-16,18H2,1-2,4-6H3/b19-8+/t20-,22-,23-,24+,26-,28-,29+,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFAZZFTBDKRJL-PXERRMOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of Coronalolide methyl ester?
A1: While the provided abstracts don't directly investigate the activity of this compound, they mention that it is a constituent of Gardenia coronaria leaves [, ]. The methanolic extract of these leaves, which likely contains this compound, displays antibacterial activity against both Gram-negative and Gram-positive bacteria []. Further research is needed to isolate and specifically evaluate the activity of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.